molecular formula C8H12Cl2N2 B2623652 6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride CAS No. 1355328-35-6

6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride

Cat. No.: B2623652
CAS No.: 1355328-35-6
M. Wt: 207.1
InChI Key: QUGQSDLSEFDLMT-UHFFFAOYSA-N
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Description

6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride is a heterocyclic compound with significant potential in various fields of scientific research. This compound is known for its unique structural features, which include a bicyclic framework that incorporates both cyclopentane and pyridine rings. The presence of the amine group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine. This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately yielding the desired bicyclic structure .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The use of microwave and ultrasound irradiation has also been explored to enhance reaction rates and improve product purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit protein kinases or modulate ion channels, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride is unique due to its specific structural features and the presence of the amine group and dihydrochloride salt. These characteristics enhance its solubility, reactivity, and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-4-6-2-1-3-10-8(6)5-7;;/h1-3,7H,4-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGQSDLSEFDLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355328-35-6
Record name 5H,6H,7H-cyclopenta[b]pyridin-6-amine dihydrochloride
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